Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate
Overview
Description
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate typically involves the cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium or nickel-based systems .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as microwave irradiation and eco-friendly catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s anticancer properties could be linked to the induction of apoptosis or inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate can be compared with other similar compounds, such as:
1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines: These compounds also contain a brominated thiophene ring and exhibit antimicrobial activities.
4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: This compound is known for its anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
ethyl 5-(5-bromothiophen-2-yl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZZMDOBYXRSNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380176 | |
Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-50-7 | |
Record name | ethyl 5-(5-bromo-2-thienyl)-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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